molecular formula C9H7BrNO+ B289732 2-Bromo-1-hydroxyquinolizinium

2-Bromo-1-hydroxyquinolizinium

Cat. No. B289732
M. Wt: 225.06 g/mol
InChI Key: TYUKIMHYNDTWNE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-hydroxyquinolizinium (BHQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. BHQ is a quinolizinium derivative that has a unique structure and properties that make it a valuable tool for investigating various biological processes. In

Mechanism of Action

2-Bromo-1-hydroxyquinolizinium exerts its effects by binding to specific targets in the cell, including enzymes and receptors. 2-Bromo-1-hydroxyquinolizinium has been shown to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. 2-Bromo-1-hydroxyquinolizinium has also been shown to bind to calcium ions, inhibiting their ability to activate downstream signaling pathways.
Biochemical and Physiological Effects:
2-Bromo-1-hydroxyquinolizinium has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. 2-Bromo-1-hydroxyquinolizinium has been shown to inhibit the activity of various protein kinases, including PKA, PKC, and PKG. 2-Bromo-1-hydroxyquinolizinium has also been shown to inhibit the release of neurotransmitters by binding to calcium ions in nerve terminals. Additionally, 2-Bromo-1-hydroxyquinolizinium has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

2-Bromo-1-hydroxyquinolizinium has several advantages for use in lab experiments. 2-Bromo-1-hydroxyquinolizinium is a highly specific inhibitor of protein kinases and calcium ions, making it a valuable tool for investigating the role of these targets in various biological processes. 2-Bromo-1-hydroxyquinolizinium is also relatively easy to synthesize and purify, making it accessible for use in a range of experiments.
However, there are also limitations to the use of 2-Bromo-1-hydroxyquinolizinium in lab experiments. 2-Bromo-1-hydroxyquinolizinium may have off-target effects, binding to unintended targets and causing unintended effects. Additionally, the effects of 2-Bromo-1-hydroxyquinolizinium may be dependent on the concentration and duration of exposure, making it challenging to interpret the results of experiments.

Future Directions

For the use of 2-Bromo-1-hydroxyquinolizinium include the development of new cancer therapies, the study of neurological disorders, and the study of infectious diseases.

Synthesis Methods

The synthesis of 2-Bromo-1-hydroxyquinolizinium involves the reaction of 2-bromoquinoline with 2-aminoethanol in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-Bromo-1-hydroxyquinolizinium in high yield and purity. The synthesis method has been optimized to produce 2-Bromo-1-hydroxyquinolizinium in a cost-effective and scalable manner, making it accessible for scientific research.

Scientific Research Applications

2-Bromo-1-hydroxyquinolizinium has been used in various scientific research applications, including studying the mechanism of action of various enzymes and receptors. 2-Bromo-1-hydroxyquinolizinium has been shown to inhibit the activity of protein kinases, which play a crucial role in regulating cell signaling pathways. 2-Bromo-1-hydroxyquinolizinium has also been used to investigate the role of calcium ions in various biological processes, including muscle contraction and neurotransmitter release.

properties

Molecular Formula

C9H7BrNO+

Molecular Weight

225.06 g/mol

IUPAC Name

2-bromoquinolizin-5-ium-1-ol

InChI

InChI=1S/C9H6BrNO/c10-7-4-6-11-5-2-1-3-8(11)9(7)12/h1-6H/p+1

InChI Key

TYUKIMHYNDTWNE-UHFFFAOYSA-O

SMILES

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br

Canonical SMILES

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br

Origin of Product

United States

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